1-Amino-4-bromo-2-(hydroxymethyl)anthraquinone
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Overview
Description
1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in medicine, dyes, and industrial processes. This compound features a bromine atom at the 4-position, an amino group at the 1-position, and a hydroxymethyl group at the 2-position on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with 1-aminoanthraquinone.
Hydroxymethylation: The 2-position is hydroxymethylated using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by different (ar)alkylamino residues.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in DMF.
Hydroxymethylation: Formaldehyde under basic conditions.
Substitution: Various (ar)alkylamines.
Major Products
Substituted Anthraquinones: Products with different (ar)alkylamino groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Scientific Research Applications
1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer agents.
Dye Synthesis: The compound is used in the production of dyes due to its chromophoric properties.
Material Science: It is explored for its potential in creating advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione in biological systems involves:
Comparison with Similar Compounds
Similar Compounds
1-amino-4-bromoanthraquinone-2-sulfonic acid: Another brominated anthraquinone derivative used in dye synthesis.
1-amino-2,4-dibromoanthraquinone: A compound with two bromine atoms, used for similar applications.
Uniqueness
1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 2-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
24094-46-0 |
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Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10BrNO3/c16-10-5-7(6-18)13(17)12-11(10)14(19)8-3-1-2-4-9(8)15(12)20/h1-5,18H,6,17H2 |
InChI Key |
VACUZNZYZQMQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)CO)Br |
Origin of Product |
United States |
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